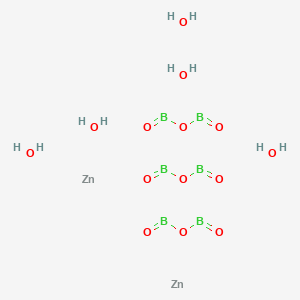
Boric acid, zinc salt
Vue d'ensemble
Description
Boric acid, zinc salt, commonly known as zinc borate, is an inorganic compound that combines zinc oxide and boric acid. It is widely used in various industrial applications due to its unique properties, such as flame retardancy, anti-corrosion, and anti-fungal characteristics. Zinc borate is typically represented by the chemical formula (2ZnO \cdot 3B_2O_3 \cdot 3.5H_2O).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc borate can be synthesized through several methods, with the most common being the reaction between zinc oxide and boric acid. The reaction typically occurs in an aqueous medium at elevated temperatures. For instance, one method involves reacting zinc oxide with boric acid in water near the boiling point in the presence of a product seed . Another approach uses a single-step hydrothermal method where zinc oxide and boric acid are reacted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of zinc borate often involves the hydrothermal method due to its efficiency and high yield. In this process, a stoichiometric amount of zinc oxide and a slight excess of boric acid are mixed in water. The mixture is heated to around 120°C for several hours, resulting in the formation of zinc borate. The product is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc borate undergoes various chemical reactions, including:
Dehydration: When heated, zinc borate loses water molecules, leading to the formation of anhydrous zinc borate.
Hydrolysis: In the presence of water, zinc borate can hydrolyze to form zinc hydroxide and boric acid.
Complex Formation: Zinc borate can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Dehydration: Heating zinc borate to temperatures above 300°C.
Hydrolysis: Reaction with water at room temperature.
Complex Formation: Reaction with metal salts and ligands in aqueous or organic solvents.
Major Products Formed
Dehydration: Anhydrous zinc borate.
Hydrolysis: Zinc hydroxide and boric acid.
Complex Formation: Various zinc-borate complexes depending on the reagents used.
Applications De Recherche Scientifique
Zinc borate has numerous applications in scientific research and industry:
Flame Retardant: Used in polymers, textiles, and wood products to enhance flame resistance.
Anti-Corrosion Coatings: Applied to metal surfaces to prevent corrosion.
Anti-Fungal Agent: Used in agriculture to protect crops from fungal infections.
Biological Research: Studied for its potential antibacterial and antifungal properties.
Pharmaceuticals: Investigated for use in drug formulations due to its low toxicity.
Mécanisme D'action
The mechanism of action of zinc borate involves several pathways:
Flame Retardancy: Zinc borate releases water and forms a protective layer of zinc oxide and boron oxide when exposed to high temperatures, which helps to inhibit the spread of flames.
Anti-Corrosion: Forms a protective barrier on metal surfaces, preventing oxidation and corrosion.
Anti-Fungal: Inhibits the growth of fungal spores by disrupting their cell walls and metabolic processes.
Comparaison Avec Des Composés Similaires
Zinc borate is often compared with other boron and zinc compounds, such as:
Ammonium Polyphosphate: Another flame retardant, but zinc borate offers better thermal stability and synergistic effects when combined with other flame retardants.
List of Similar Compounds
- Boric Acid
- Zinc Oxide
- Ammonium Polyphosphate
- Zinc Chloride
- Zinc Sulfate
Zinc borate stands out due to its multifunctional properties, making it a valuable compound in various industrial and scientific applications.
Propriétés
IUPAC Name |
oxo(oxoboranyloxy)borane;zinc;pentahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3B2O3.5H2O.2Zn/c3*3-1-5-2-4;;;;;;;/h;;;5*1H2;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTNLKMIRHBVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB=O.B(=O)OB=O.B(=O)OB=O.O.O.O.O.O.[Zn].[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6H10O14Zn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid | |
| Record name | Boric acid, zinc salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1332-07-6 | |
| Record name | Boric acid, zinc salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, zinc salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


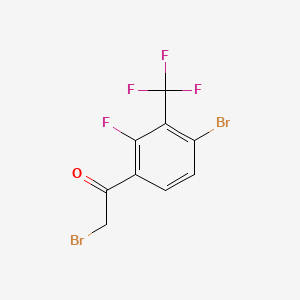
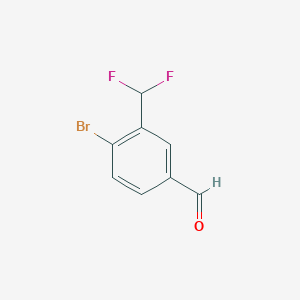
![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)
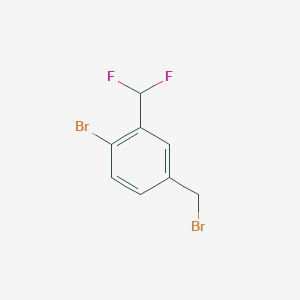

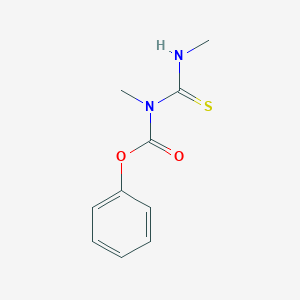
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194766.png)
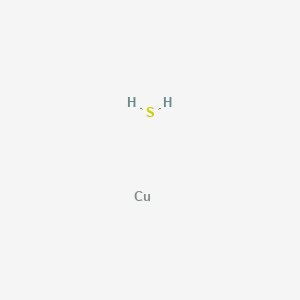
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194776.png)
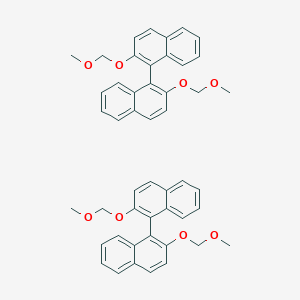
![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)
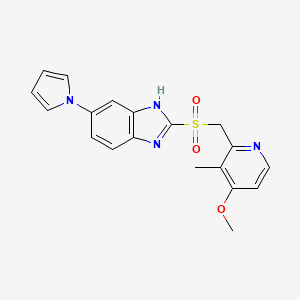
![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)
![Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-](/img/structure/B8194818.png)
